molecular formula C4H11F2O3PSi B8260791 Difluoro-(trimethylsilyl)methyl-phosphonic acid

Difluoro-(trimethylsilyl)methyl-phosphonic acid

Cat. No.: B8260791
M. Wt: 204.18 g/mol
InChI Key: PVQJTRDFCLRTDG-UHFFFAOYSA-N
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Description

Difluoro-(trimethylsilyl)methyl-phosphonic acid: is an organophosphorus compound characterized by the presence of both difluoromethyl and trimethylsilyl groups attached to a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of difluoro-(trimethylsilyl)methyl-phosphonic acid typically involves the reaction of trimethylsilyl-difluoromethyl compounds with phosphonic acid derivatives. One common method includes the reaction of trimethylsilyl-difluoromethyl magnesium bromide with diethyl phosphite under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reagents to ensure high yield and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Difluoro-(trimethylsilyl)methyl-phosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form higher oxidation state derivatives or reduction to yield lower oxidation state compounds.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield difluoromethylphosphonic acid and trimethylsilanol.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phosphonic acid derivatives can be formed.

    Oxidation Products: Oxidation can yield difluoromethylphosphonic acid derivatives with higher oxidation states.

    Hydrolysis Products: Hydrolysis typically results in the formation of difluoromethylphosphonic acid and trimethylsilanol.

Scientific Research Applications

Chemistry: Difluoro-(trimethylsilyl)methyl-phosphonic acid is widely used as a reagent in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification. Its ability to form stable phosphonate esters makes it valuable in the design of enzyme inhibitors and potential therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity allows for the development of novel compounds with improved efficacy and stability .

Mechanism of Action

The mechanism by which difluoro-(trimethylsilyl)methyl-phosphonic acid exerts its effects involves the interaction of its phosphonic acid group with target molecules. The difluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with molecular targets. The trimethylsilyl group can be selectively removed under specific conditions, enabling the release of the active phosphonic acid moiety .

Comparison with Similar Compounds

Uniqueness: Difluoro-(trimethylsilyl)methyl-phosphonic acid is unique due to the presence of both difluoromethyl and trimethylsilyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[fluorooxy(trimethylsilylmethyl)phosphoryl] hypofluorite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11F2O3PSi/c1-11(2,3)4-10(7,8-5)9-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQJTRDFCLRTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CP(=O)(OF)OF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11F2O3PSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700895
Record name Bis(fluorooxy)(oxo)[(trimethylsilyl)methyl]-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913263-04-4
Record name Bis(fluorooxy)(oxo)[(trimethylsilyl)methyl]-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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